molecular formula C18H16N2OS B10888239 (4Z)-5-methyl-4-[4-(methylsulfanyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[4-(methylsulfanyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10888239
M. Wt: 308.4 g/mol
InChI Key: FYEUCFWEMCBYCZ-ATVHPVEESA-N
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Description

3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1-PHENYL-1H-PYRAZOL-5-ONE is a compound belonging to the pyrazole family, known for its diverse biological activities Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1-PHENYL-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired product in high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings .

Scientific Research Applications

3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1-PHENYL-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1-PHENYL-1H-PYRAZOL-5-ONE stands out due to its unique combination of a pyrazole ring and a methylene-linked phenyl group with a methylsulfanyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

(4Z)-5-methyl-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H16N2OS/c1-13-17(12-14-8-10-16(22-2)11-9-14)18(21)20(19-13)15-6-4-3-5-7-15/h3-12H,1-2H3/b17-12-

InChI Key

FYEUCFWEMCBYCZ-ATVHPVEESA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)SC)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)SC)C3=CC=CC=C3

Origin of Product

United States

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